molecular formula C17H16O5 B600353 2',6'-Dihydroxy-4,4'-dimethoxychalcone CAS No. 20621-49-2

2',6'-Dihydroxy-4,4'-dimethoxychalcone

Cat. No. B600353
CAS RN: 20621-49-2
M. Wt: 300.31
InChI Key:
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Description

2’,6’-Dihydroxy-4,4’-dimethoxychalcone is a natural product found in Vitex quinata, Pityrogramma calomelanos, and other organisms . It has a molecular formula of C17H16O5 and a molecular weight of 300.30 g/mol .


Molecular Structure Analysis

The molecule is not planar, with the angle between the planes of the phenyl rings being 13.1 (4) degrees . The InChI key is NXHNEWMDVUHUCV-VMPITWQZSA-N .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 556.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 86.9±3.0 kJ/mol, and the flash point is 207.3±23.6 °C .

Scientific Research Applications

Application 1: Acetylcholinesterase Inhibitors

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : A series of 2’-hydroxy- and 2’-hydroxy-4’,6’-dimethoxychalcones was synthesized and evaluated as inhibitors of human acetylcholinesterase (AChE). The compounds were found to show some activity, with the most active compounds having IC50 values of 40–85 µM .
  • Methods of Application : The compounds were synthesized and their inhibitory activity against AChE was evaluated. Higher activities were generally observed for compounds with methoxy substituents in the A ring and halogen substituents in the B ring .
  • Results or Outcomes : The most active compounds showed IC50 values of 40–85 µM. They act as mixed-type inhibitors, interacting with residues in the peripheral anionic site and the gorge region of AChE .

Application 2: Antimalarial Activity

  • Scientific Field : Pharmacology .
  • Summary of the Application : The structural aspects of 2’,4’-diOH chalcones, including 2’,6’-Dihydroxy-4,4’-dimethoxychalcone, were studied for their potential antimalarial activity .
  • Methods of Application : The research project aimed to identify structural aspects useful for antimalarial activity found in the four 2’,4’-diOH chalcones .
  • Results or Outcomes : The specific results or outcomes of this research are not provided in the source .

Application 3: Anticancer Activity

  • Scientific Field : Oncology .
  • Summary of the Application : Odoratin, a natural 2’,6’-Dihydroxy-4,4’-dimethoxychalcone, has been observed to decrease cell viability in Cal51, HeLa, and MCF-7 breast cancer cells .
  • Methods of Application : The compound was isolated and its effect on cell viability in various cancer cell lines was evaluated .
  • Results or Outcomes : Odoratin decreased cell viability in Cal51, HeLa, and MCF-7 breast cancer cells in a dose-dependent manner .

Application 4: Antibacterial Agent and Urease Inhibitor

  • Scientific Field : Microbiology .
  • Summary of the Application : 2’-Hydroxy-4’,6’-dimethoxyacetophenone, a related compound, has potential antibacterial agent effects and urease inhibitory effects .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this research are not provided in the source .

Application 5: Inhibition of Breast Cancer Cell Growth

  • Scientific Field : Oncology .
  • Summary of the Application : A natural 2’,4-Dihydroxy-4’,6’-dimethoxy Chalcone isolated from Chromolaena tacotana has been found to inhibit breast cancer cell growth through autophagy and mitochondrial apoptosis .
  • Methods of Application : The chemical composition of the chalcone was determined using ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopy. The chalcone derivative was extracted from Chromolaena tacotana inflorescences and its potential to concurrently activate regulated autophagy and intrinsic apoptosis in luminal A and triple-negative BC cells was assessed .
  • Results or Outcomes : The chalcone derivative was found to inhibit breast cancer cell growth through autophagy and mitochondrial apoptosis .

properties

IUPAC Name

(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHNEWMDVUHUCV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146849
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dihydroxy-4,4'-dimethoxychalcone

CAS RN

94441-99-3
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94441-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dihydroxy-4,4'-dimethoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
43
Citations
H Usman, MN Jalaluddin, EH Hakim… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C17H16O5, an (E)-1-(4,6-dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one, was isolated from a plant of genus Cryptocarya costata. The molecule adopts …
Number of citations: 4 scripts.iucr.org
HW Schmalle, G Adiwidjaja, OH Jarchow… - … Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of 2',6'-dihydroxy-4,4'-dimethoxychalcone Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 11 scripts.iucr.org
CO Miles, L Main - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
The Ph–rate profile for the cyclisation of the title compound has been established under aqueous conditions and is accounted for in terms of contributions from uncatalysed cyclisation of …
Number of citations: 38 pubs.rsc.org
CO Miles, L Main - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
pH–Rate profiles are reported for the cyclisation in water to 5-hydroxyflavanones of 2′,6′-dihydroxychalcone (1) and its 4-methoxy (2), 3,4-dimethoxy (3), 3,4,5-trimethoxy (4), 2,4,6-…
Number of citations: 29 pubs.rsc.org
E Wollenweber - Zeitschrift für Pflanzenphysiologie, 1976 - Elsevier
The Gold fern Pityrogramma austroamericana owes the yellow colour of the abaxial surface of its fronds to the excretion of 2′,6′-dihydroxy-4′,4-dimethoxychalcone and the …
Number of citations: 13 www.sciencedirect.com
C Dittmer, G Raabe, L Hintermann - 2007 - Wiley Online Library
The asymmetric cyclization of 2′‐hydroxychalcones to flavanones is a basic, enzyme‐catalyzed step in the biosynthesis of flavonoid natural products, but poses a long‐standing …
BA Bohm - Phytochemistry, 1968 - Elsevier
4 , ́ 7-Dimethoxy-5-hydroxyflavanone has been identified as a major constituent of the alkali-soluble fraction of the foliar exudate of Pityrogramma calomelanos (L.) Link. This compound …
Number of citations: 10 www.sciencedirect.com
T Nakayama, T Sato, Y Fukui… - FEBS …, 2001 - Wiley Online Library
Aureusidin synthase, which plays a key role in the yellow coloration of snapdragon flowers, is a homolog of plant polyphenol oxidase (PPO). The enzyme specifically acted on …
Number of citations: 144 febs.onlinelibrary.wiley.com
CO Miles, L Main - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
The pH–rate profile for the title reaction has been determined and accounted for in terms of contributions from the various ionised species. The effect of ionisation of a chalcone 4-OH …
Number of citations: 29 pubs.rsc.org
ML Liu, YH Duan, YL Hou, C Li, H Gao, Y Dai… - Organic …, 2013 - ACS Publications
Nardoaristolones A and B, two novel terpenoids derived from the aristolane-type sesquiterpenoid, were isolated from the underground parts of Nardostachys chinensis Batal. …
Number of citations: 53 pubs.acs.org

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